molecular formula C9H9F2N B13039893 1-(2,3-Difluorophenyl)prop-2-enylamine

1-(2,3-Difluorophenyl)prop-2-enylamine

Cat. No.: B13039893
M. Wt: 169.17 g/mol
InChI Key: CBPUIEULODMPLG-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)prop-2-enylamine typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes or other efficient synthetic routes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces more saturated amines.

Scientific Research Applications

1-(2,3-Difluorophenyl)prop-2-enylamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)prop-2-enylamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)prop-2-enylamine
  • 1-(3,4-Difluorophenyl)prop-2-enylamine
  • 1-(2,3-Dichlorophenyl)prop-2-enylamine

Uniqueness: 1-(2,3-Difluorophenyl)prop-2-enylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other difluorophenyl derivatives. This positional difference can lead to variations in chemical behavior and biological activity, making it a compound of particular interest in research.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(2,3-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2

InChI Key

CBPUIEULODMPLG-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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